Ibuprofen-Natrium

Übersicht

Beschreibung

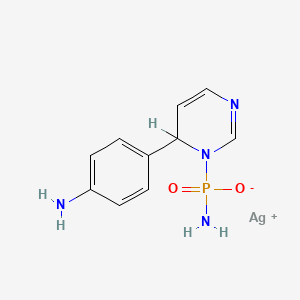

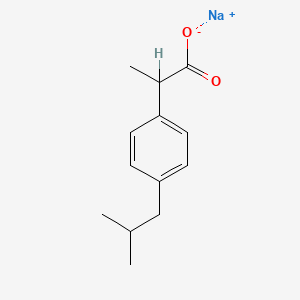

Ibuprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been used for a variety of pain relief and fever reduction since its introduction in the late 1960s. Ibuprofen sodium is one of the most commonly used NSAIDs, and is widely available in both over-the-counter and prescription preparations. Ibuprofen sodium is a white or almost white, crystalline powder with a molecular weight of 206.3 g/mol and a melting point of 121-123°C. It is very slightly soluble in water, and freely soluble in ethanol, chloroform and methanol.

Wissenschaftliche Forschungsanwendungen

Adsorptionsstudien

Ibuprofen-Natrium wurde in Studien verwendet, die seine Adsorption an Aktivkohle untersuchten . Diese Studien waren umfassend und umfassten Gleichgewichts- und Kinetikanalysen unter Verwendung der UV-Vis-Spektrophotometrie . Die Ergebnisse dieser Studien können zum Verständnis des Verhaltens von this compound in verschiedenen Umgebungen beitragen, insbesondere in Wasseraufbereitungsprozessen .

Synthese von Prodrugs

This compound wurde bei der enzymatischen Synthese von hydrophileren Derivaten von Ibuprofen verwendet . Diese Derivate, die durch kovalente Anbindung an biobasierte Polyalkohole wie Erythritol und Glycerin synthetisiert werden, sind potenzielle Prodrugs . Diese Forschung kann zur Entwicklung neuer pharmazeutischer Formulierungen mit verbesserter Wasserlöslichkeit führen .

Pharmazeutische Formulierung

This compound wird in pharmazeutischen Formulierungen aufgrund seiner entzündungshemmenden Eigenschaften verwendet . Seine schlechte Wasserlöslichkeit führt jedoch häufig zu schweren Nebenwirkungen aufgrund hoher verabreichter Dosen . Es werden Forschungsarbeiten durchgeführt, um diese Einschränkungen durch die Synthese hydrophilerer Derivate zu überwinden .

Umweltverträglichkeit

Die weit verbreitete Verwendung von this compound hat zu seinem Vorkommen in Industrie- und kommunalem Abwasser sowie in Oberflächengewässern geführt . Es werden Studien durchgeführt, um die Umweltverträglichkeit solcher pharmazeutischen Substanzen zu verstehen .

Thermodynamische Studien

Es wurden Studien durchgeführt, um die Thermodynamik der Adsorption von this compound an Aktivkohle zu verstehen . Diese Studien haben gezeigt, dass die Adsorption in den getesteten Versuchssystemen ein endothermer, spontaner und thermodynamisch privilegierter Prozess physikalischer Natur ist .

Kinetische Studien

Es wurden kinetische Studien durchgeführt, um die Geschwindigkeit der Adsorption von this compound an Aktivkohle zu verstehen . Diese Studien haben gezeigt, dass bei höheren Temperaturen schnellere Kinetiken und größere Adsorptionsmengen gemessen wurden .

Wirkmechanismus

Target of Action

Ibuprofen sodium primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the synthesis of prostaglandins, which play a significant role in inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Mode of Action

Ibuprofen sodium acts as a non-selective, reversible inhibitor of the COX enzymes . By inhibiting these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for other prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen sodium involves the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen disrupts the conversion of arachidonic acid to PGH2, and subsequently, the production of various prostaglandins . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of ibuprofen sodium involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the R-enantiomer of ibuprofen undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase . .

Result of Action

The molecular and cellular effects of ibuprofen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved by inhibiting the production of prostaglandins, which are involved in these physiological responses . Additionally, ibuprofen has been reported to modulate leucocyte activity, reduce cytokine production, inhibit free radicals, and affect signaling transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen sodium. For instance, the presence of heavy metals and other pollutants can affect the degradation and effectiveness of ibuprofen . Furthermore, pH and temperature are environmental factors that can influence the rate of ibuprofen degradation . .

Safety and Hazards

Zukünftige Richtungen

The use of ibuprofen and its enantiomer Dexibuprofen in a racemic mix is common for the management of mild to moderate pain related to dysmenorrhea, headache, migraine, postoperative dental pain, spondylitis, osteoarthritis, rheumatoid arthritis, and soft tissue disorder . Due to its activity against prostaglandin and thromboxane synthesis, ibuprofen has been attributed to alteration of platelet function and prolongation of gestation and labour .

Biochemische Analyse

Biochemical Properties

Ibuprofen sodium plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . By inhibiting COX enzymes, ibuprofen sodium reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain . Additionally, ibuprofen sodium interacts with various proteins and biomolecules, including albumin, which it binds to for transport in the bloodstream .

Cellular Effects

Ibuprofen sodium affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, ibuprofen sodium inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, ibuprofen sodium affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function .

Molecular Mechanism

The molecular mechanism of ibuprofen sodium involves the non-selective inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins involved in inflammation and pain . Ibuprofen sodium binds to the active site of COX enzymes, blocking the access of arachidonic acid and thereby reducing prostaglandin synthesis . Additionally, ibuprofen sodium may exert its effects through cyclooxygenase-independent mechanisms, such as the activation of heat shock proteins and modulation of signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ibuprofen sodium change over time. The stability and degradation of ibuprofen sodium can influence its long-term effects on cellular function . Studies have shown that ibuprofen sodium remains stable under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to ibuprofen sodium in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of ibuprofen sodium vary with different dosages in animal models. At therapeutic doses, ibuprofen sodium effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen sodium can cause toxic effects, including gastrointestinal ulceration, renal toxicity, and hepatotoxicity . Studies have also shown that the pharmacokinetics and pharmacodynamics of ibuprofen sodium can differ based on the age, sex, and species of the animal model .

Metabolic Pathways

Ibuprofen sodium is primarily metabolized in the liver through oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The primary metabolites of ibuprofen sodium include hydroxylated and carboxylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways play a crucial role in the elimination of ibuprofen sodium from the body and can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Ibuprofen sodium is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, for transport in the bloodstream . The increased solubility of ibuprofen sodium enhances its absorption and distribution to target tissues . Additionally, ibuprofen sodium can cross cellular membranes and accumulate in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of ibuprofen sodium can influence its activity and function. Studies have shown that ibuprofen sodium can induce the nuclear translocation of heat shock proteins, such as Hsc70, in response to stress . This translocation may play a role in the anti-inflammatory and cytoprotective effects of ibuprofen sodium. Additionally, ibuprofen sodium can localize to mitochondria, where it modulates mitochondrial function and influences cellular metabolism .

Eigenschaften

| { "Design of Synthesis Pathway": "The synthesis of Ibuprofen sodium can be achieved by converting Ibuprofen to its sodium salt form. This can be done by reacting Ibuprofen with sodium hydroxide in water.", "Starting Materials": [ "Ibuprofen", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Ibuprofen in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature until Ibuprofen is completely converted to its sodium salt form", "Filter the solution to remove any insoluble impurities", "Dry the product to obtain Ibuprofen sodium" ] } | |

| 31121-93-4 | |

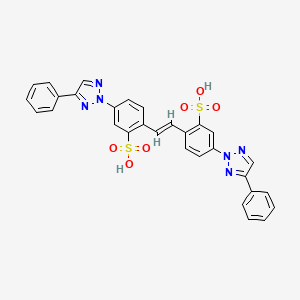

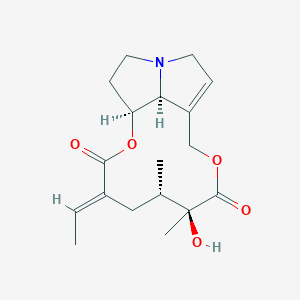

Molekularformel |

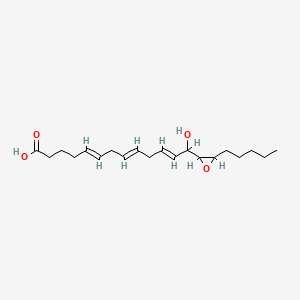

C13H18NaO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

sodium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |

InChI-Schlüssel |

VYBJYTLOZWAVMJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |

| 31121-93-4 | |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Verwandte CAS-Nummern |

15687-27-1 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)